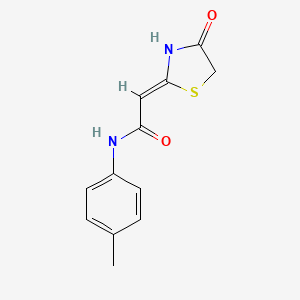

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Descripción general

Descripción

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Cyclization Reactions

The thiazolidinone ring is frequently synthesized via cyclization between N-substituted hydrazides and mercaptoacetic acid. This method enables structural diversification by varying substituents on the aromatic ring or modifying the thiazolidinone backbone.

-

Reactants : N-substituted hydrazide derivatives, mercaptoacetic acid

-

Solvent : 1,4-dioxane

-

Conditions : Room temperature, 6-hour stirring

-

Yield : 69–87% (dependent on substituents)

| Starting Material | Product Substituents | Yield |

|---|---|---|

| 4-Methylphenylacetyl chloride | N-(4-methylphenyl)acetamide | 81% |

| 3-Nitrophenylacetyl chloride | N-(3-nitrophenyl)acetamide | 69% |

This reaction is pivotal for synthesizing analogs with enhanced bioactivity, such as antiproliferative agents targeting renal adenocarcinoma cells .

Nucleophilic Addition at the C=N Bond

The electron-deficient imine (C=N) in the thiazolidinone ring undergoes nucleophilic addition, forming derivatives with amines, hydrazines, or thiols.

-

Reactants : Hydrazine hydrate

-

Conditions : Ethanol, reflux

-

Product : Hydrazone derivatives via addition at the C=N site

-

Application : Intermediate for antimicrobial agents (e.g., derivatives active against Escherichia coli and Klebsiella pneumoniae)

Substitution Reactions

The acetamide group participates in alkylation and acylation, enabling further functionalization:

Acylation ( ):

-

Reagent : Acetyl chloride

-

Conditions : Dichloromethane, base catalyst (e.g., triethylamine)

-

Product : N-acetylated derivatives with improved lipophilicity

Alkylation ( ):

-

Reagent : Methyl iodide

-

Conditions : DMF, potassium carbonate

-

Product : N-methylacetamide analogs for structure-activity studies

Oxidation Reactions

The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

-

Reagent : Hydrogen peroxide (30%)

-

Conditions : Acetic acid, 60°C

-

Product : Sulfoxide (single oxidation) or sulfone (double oxidation)

Hydrolysis Reactions

The acetamide group hydrolyzes to carboxylic acid under acidic or basic conditions:

Acid-catalyzed hydrolysis ():

-

Reagent : HCl (6M)

-

Conditions : Reflux, 4 hours

-

Product : 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetic acid

Base-catalyzed hydrolysis ():

-

Reagent : NaOH (2M)

-

Conditions : Ethanol/water, 80°C

-

Product : Sodium salt of the carboxylic acid

Condensation Reactions

The compound forms Schiff bases via condensation with aldehydes or ketones, expanding its utility in heterocyclic chemistry:

-

Reactant : Benzaldehyde

-

Conditions : Ethanol, catalytic acetic acid

-

Product : Benzylidene derivative with a new imine bond

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s reactivity underpins its bioactivity:

-

Antifungal activity : Inhibits enzymes involved in fungal cell wall synthesis (EC50: 12–45 µM against Alternaria solani).

-

Anticancer activity : Induces G1 cell cycle arrest in renal adenocarcinoma cells (IC50: 2.67 mM) .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Based on the search results, a comprehensive profile of the applications of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is difficult to assemble, due to the limited information in the search results. However, the information that is available does suggest some applications in antimicrobial and anticancer research .

Basic Information

- IUPAC Name The IUPAC name for the related compound CID 136219134 is 2-[4-(4-methylphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid .

- Molecular Formula The molecular formula for this compound is C12H12N2O2S .

- Molecular Weight The molecular weight is 248.3 g/mol .

Applications and Research

- Antimicrobial and Anticancer Agent Research Some thiazole derivatives, related to the query compound, have been studied for their potential as antimicrobial and antiproliferative agents. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Antitumor Activity Research into 2-aryl-4-thiazolidinones has shown some compounds to have significant antitumor activity against different cancer cell lines .

- Molecular Docking Studies Molecular docking studies have been conducted to explore the binding modes of active compounds with receptors, providing insights into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

2-aminothiazole: Studied for its antimicrobial activity.

4-thiazolidinone: Investigated for its potential anticancer properties.

Uniqueness

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is unique due to its specific substitution pattern on the thiazolidinone ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by research findings and data.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O2S

- Molecular Weight : 248.3 g/mol

- CAS Number : 730951-05-0

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating a series of thiazolidinone derivatives found that many displayed potent activity against various bacterial and fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against selected pathogens, indicating significant antimicrobial potential .

- Minimum Bactericidal Concentration (MBC) : The MBC values were similarly promising, suggesting that these compounds not only inhibit growth but also kill bacteria .

- Fungal Activity : Specific derivatives showed high antifungal activity against phytopathogenic fungi, with EC50 values as low as 0.85 µg/mL against Alternaria solani and Phoma lingam .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazolidinone ring and the substituents on the phenyl group can significantly impact its efficacy.

SAR Insights:

- The presence of electron-donating groups like methyl on the phenyl ring has been correlated with enhanced activity.

- Variations in the thiazolidinone structure can lead to different biological profiles, emphasizing the need for further exploration of analogs .

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

- Antimicrobial Evaluation : A comprehensive study assessed various thiazolidinone compounds for their antimicrobial properties, highlighting that modifications in the side chains led to improved activity against resistant strains .

- Fungicidal Activity : A recent investigation into eight synthesized compounds based on the thiazolidinone scaffold revealed promising fungicidal effects, with one compound achieving an EC50 of 0.85 µg/mL against A. solani .

Summary of Biological Activity

Propiedades

IUPAC Name |

(2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXAMSUVGWUBBP-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.